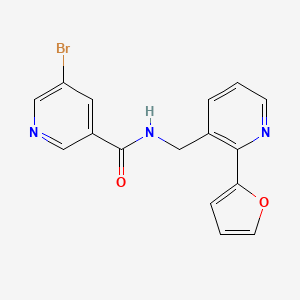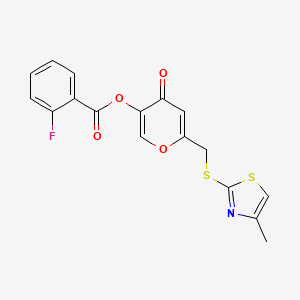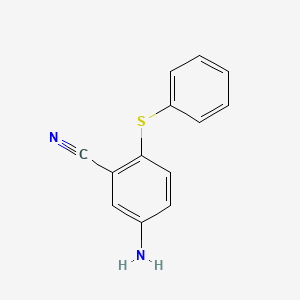
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile
Vue d'ensemble
Description
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile is a chemical compound with the molecular formula C13H10N2S . It is a specialized reagent used in chemical reactions .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 226.3 .Chemical Reactions Analysis
The specific chemical reactions involving 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile are not detailed in the search results. It’s likely that this compound is used as a reagent in various chemical reactions .Applications De Recherche Scientifique
Green Corrosion Inhibition
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile and its derivatives exhibit significant potential as green corrosion inhibitors for metals in acidic and alkaline environments. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have demonstrated exceptional corrosion inhibition properties on mild steel in acidic media, showcasing inhibition efficiencies up to 97.83% at 100 mg/L concentration. These compounds adhere to the metal surface following the Langmuir adsorption isotherm, forming a protective layer that mitigates corrosion. The dual functionality of amino and phenylsulfanyl groups plays a crucial role in their adsorptive and inhibitory actions, underscoring their utility in corrosion protection strategies for various industrial applications (Verma, Quraishi, & Singh, 2015).
Conformational Polymorphism and Crystal Engineering
The compound's structural versatility enables the exploration of conformational polymorphism, critical in pharmaceutical solid-state chemistry. Research into similar molecules, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has revealed the existence of multiple polymorphic forms, which can significantly influence drug bioavailability and stability. These studies, involving solid-state NMR and computational modeling, offer insights into the subtle interplay between molecular conformation and intermolecular interactions, guiding the design of more effective pharmaceutical formulations (Yu et al., 2000).
Antimicrobial Properties
Compounds bearing the 5-amino-2-(phenylsulfanyl)benzenecarbonitrile scaffold have been synthesized and evaluated for their antimicrobial properties. Novel synthetic pathways have led to the creation of derivatives with notable antibacterial and antifungal activities. Such studies not only expand the chemical space of potential antimicrobial agents but also highlight the importance of the phenylsulfanyl and amino functionalities in mediating biological activity, paving the way for the development of new therapeutic agents (Elgemeie et al., 2017).
Photopolymerization and 3D Printing Technologies
The structural motif of 5-amino-2-(phenylsulfanyl)benzenecarbonitrile derivatives serves as a foundation for developing novel photoinitiators in photopolymerization processes. These compounds, when used as photosensitizers or photoinitiators, exhibit remarkable efficiency under UV and visible light, facilitating rapid polymerization with high conversion rates. Such attributes are instrumental in advancing 3D printing technologies, where speed and material properties are paramount. The exploration of these derivatives underscores the potential of organic molecules in photoredox catalysis and material science applications (Tomal et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-2-phenylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAQSPPHVBONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea](/img/structure/B2733841.png)
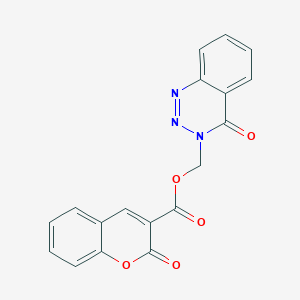
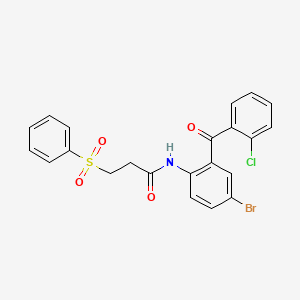
![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733850.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)
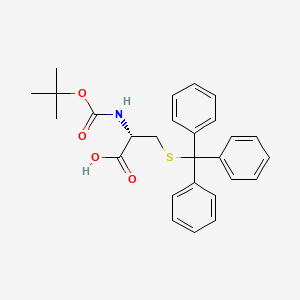
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)
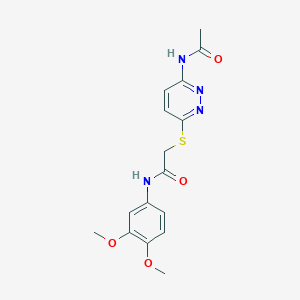
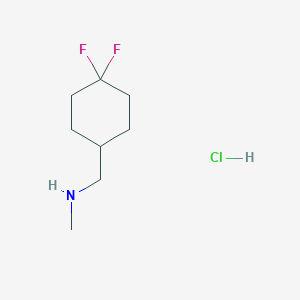
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)
